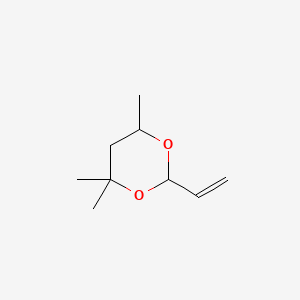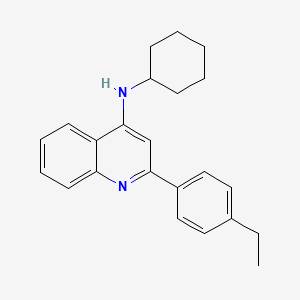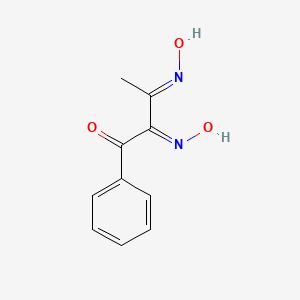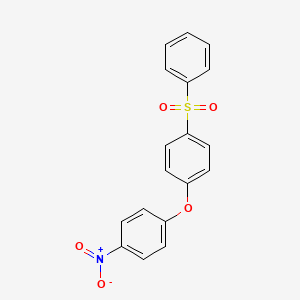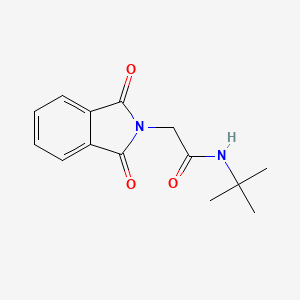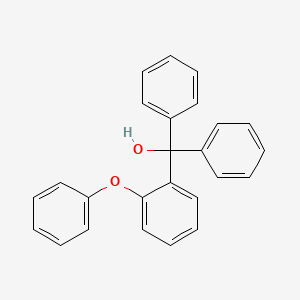
2-Phenoxytriphenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxytriphenylmethanol is an organic compound with the molecular formula C25H20O2 It is a derivative of triphenylmethanol, where one of the phenyl groups is substituted with a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxytriphenylmethanol typically involves the reaction of triphenylmethanol with phenol under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with phenol to form the desired product. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxytriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxytriphenylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or in drug delivery systems.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Phenoxytriphenylmethanol involves its interaction with specific molecular targets and pathways. The phenoxy group enhances its ability to participate in various chemical reactions, including those involving free radicals and oxidative stress. The compound’s structure allows it to interact with enzymes and other proteins, potentially modulating their activity and influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethanol: The parent compound, which lacks the phenoxy group.
Phenoxyethanol: A related compound with a simpler structure and different applications.
Phenol: A basic aromatic compound with a hydroxyl group attached to the benzene ring
Uniqueness
2-Phenoxytriphenylmethanol is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
102893-93-6 |
|---|---|
Fórmula molecular |
C25H20O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2-phenoxyphenyl)-diphenylmethanol |
InChI |
InChI=1S/C25H20O2/c26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)27-22-16-8-3-9-17-22/h1-19,26H |
Clave InChI |
HTXTXELFZSOIGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3OC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




